4-Bromophenyl Substituent as a Potency Driver in Indolizine Farnesyltransferase Inhibition
In a systematic SAR study of 27 indolizine derivatives (series 1a-i, 2a-i, 3a-i) evaluated against human farnesyltransferase, the para-bromophenyl analog 2f bearing an ester unit on the indolizine ring demonstrated the highest inhibition potential of the entire library, with an IC₅₀ of 1.3 ± 0.2 μM [1]. Although 2f is not structurally identical to CAS 898453-46-8 (it lacks the 2-amino and 1-carboxamide groups and carries a butynyl ester instead), it shares the critical indolizine core with a 4-bromophenyl substituent, providing class-level evidence that the para-bromophenyl motif can be a decisive potency determinant within indolizine-based inhibitor libraries.
| Evidence Dimension | Human farnesyltransferase (FTase) inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured for CAS 898453-46-8; class-level inference from analog 2f: IC₅₀ = 1.3 ± 0.2 μM [1] |
| Comparator Or Baseline | Other indolizine-chalcone analogs in the same library (1a-i: propargyl amide series; 3a-i: additional modifications); all less potent than 2f [1] |
| Quantified Difference | Analog 2f (para-Br) was the most potent compound across all three series (27 compounds total); quantitative rank order of halogen substituents in the ester series: Br > Cl > F ≈ H [1] |
| Conditions | In vitro FTase inhibition assay; recombinant human enzyme; published in Bioorg Med Chem Lett 2014, 24(24):5777-5781; PubMed ID 25453818 |
Why This Matters
The para-bromophenyl motif is validated as a potency-enhancing pharmacophore within indolizine libraries, which cannot be assumed for the unsubstituted phenyl, 4-fluoro, or 4-chloro analogs that are the most common procurement alternatives.
- [1] Dumea C, Belei D, Ghinet A, Dubois J, Farce A, Bîcu E. Novel indolizine derivatives with unprecedented inhibitory activity on human farnesyltransferase. Bioorg Med Chem Lett. 2014;24(24):5777-5781. PMID: 25453818. View Source
